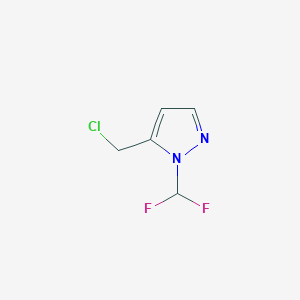

5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole

説明

5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole is a halogenated pyrazole derivative characterized by a chloromethyl (-CH₂Cl) group at position 5 and a difluoromethyl (-CF₂H) group at position 1 of the pyrazole ring. Its molecular formula is C₅H₅ClF₂N₂, with a molecular weight of 178.56 g/mol. The chloromethyl group enhances electrophilic reactivity, enabling functionalization, while the difluoromethyl group contributes to metabolic stability and lipophilicity.

特性

IUPAC Name |

5-(chloromethyl)-1-(difluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF2N2/c6-3-4-1-2-9-10(4)5(7)8/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYWXGIJGWBRLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)C(F)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401242976 | |

| Record name | 5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401242976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260659-30-0 | |

| Record name | 5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260659-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401242976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazole typically involves the introduction of chloromethyl and difluoromethyl groups onto a pyrazole ring. One common method involves the reaction of a pyrazole derivative with chloromethylating and difluoromethylating agents under controlled conditions. For example, the use of chloromethyl methyl ether and difluoromethyl bromide in the presence of a base can lead to the formation of the desired compound.

Industrial Production Methods

Industrial production of 5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazole may involve continuous flow processing techniques to ensure high yields and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process. The scalability of these methods allows for the large-scale production of the compound for various applications.

化学反応の分析

Types of Reactions

5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole can undergo a variety of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of monofluoromethyl or non-fluorinated derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce hydroxymethyl or formyl derivatives.

科学的研究の応用

Synthesis and Chemical Properties

5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole can be synthesized through various methods, often involving the reaction of difluoromethyl-substituted pyrazoles with chloromethylating agents. The synthesis process is critical as it influences the compound's purity and yield, which are vital for its subsequent applications.

Key Synthesis Pathways:

- Chloromethylation Reaction: This involves the introduction of a chloromethyl group into the pyrazole ring, enhancing its reactivity.

- Fluorination Reactions: The difluoromethyl group is introduced using metal fluorides, which can significantly alter the compound's biological activity.

Biological Activities

Research has shown that pyrazole derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. The specific compound 5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole has been studied for its potential as a fungicide and herbicide.

Antifungal Activity:

- A study demonstrated that derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibited significant antifungal activity against several phytopathogenic fungi, outperforming established fungicides like boscalid .

Case Study:

- In a comparative study of various pyrazole derivatives, compounds containing the difluoromethyl group showed enhanced inhibition against fungal growth, indicating that this functional group plays a critical role in their efficacy .

Agricultural Applications

5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole derivatives are being explored as potential active ingredients in agricultural formulations aimed at controlling fungal diseases in crops. The synthesis of these compounds is crucial for developing more effective fungicides.

Fungicide Development:

- The production of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters has been linked to improved formulations for agricultural use. These compounds are synthesized through processes that enhance yield and reduce environmental impact .

Pharmacological Applications

The pyrazole scaffold is known for its diverse pharmacological properties. Compounds derived from 5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole may serve as precursors for developing new therapeutic agents.

Potential Therapeutic Uses:

- Pyrazoles have been recognized for their roles in anti-inflammatory, analgesic, and anticancer therapies. Their ability to modulate biological pathways makes them valuable in drug development .

Data Tables

The following tables summarize key findings related to the applications of 5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole:

| Application | Activity/Effect | Reference |

|---|---|---|

| Antifungal | Effective against several fungi | |

| Herbicidal | Potential use in crop protection | |

| Pharmacological | Anti-inflammatory properties |

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Chloromethylation | 85 | DMF solvent, potassium fluoride catalyst |

| Fluorination | 90 | High-temperature reaction |

作用機序

The mechanism of action of 5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the chloromethyl group can facilitate covalent bonding with target proteins.

類似化合物との比較

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Position and Electronic Effects

Position 1 Substitutions

5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole ():

- Molecular weight: 144.6 g/mol .

- Substituents: Methyl groups at positions 1 and 3, chloromethyl at position 3.

- Properties: Higher hydrophobicity due to methyl groups; reduced electronic withdrawal compared to difluoromethyl.

5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride ():

- Molecular weight: 259.68 g/mol .

- Substituents: Aromatic 2-methylphenyl at position 1, difluoromethyl at position 4.

- Applications: Used in pharmaceuticals (e.g., kinase inhibitors) due to enhanced solubility from the aromatic amine.

Position 3 and 5 Substitutions

- 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole (): Substituents: Trifluoromethyl (-CF₃) at position 3, chlorophenyl at position 5.

Functional Group Variations

Chloromethyl vs. Trifluoromethyl

- 1-(4-Ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole ():

- Trifluoromethyl at position 3 increases electron withdrawal, making the compound more resistant to oxidation.

- Applications: Likely used in agrochemicals due to nitro and trifluoromethyl groups enhancing pesticidal activity.

Difluoromethyl vs. Difluoromethoxy

Data Table: Key Attributes of Comparable Pyrazole Derivatives

生物活性

5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article provides an in-depth review of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole has the molecular formula CHClFN and a molecular weight of approximately 168.57 g/mol. The structural features include a chloromethyl group at the 5-position and a difluoromethyl group at the 1-position, which contribute to its unique chemical properties and biological activities.

Synthesis of 5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole

The synthesis typically involves several steps, including the reaction of appropriate hydrazine derivatives with carbonyl compounds. Various synthetic routes have been explored to optimize yields and purity. The compound serves as a precursor for further derivatization, leading to a variety of bioactive molecules.

Antifungal Activity

Research indicates that 5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole exhibits significant antifungal activity against various fungal strains. Interaction studies have shown that it effectively binds to enzymes involved in fungal metabolism, inhibiting growth. Molecular docking studies suggest strong binding affinity to active sites of these enzymes, making it a promising candidate for agricultural fungicides and pharmaceuticals targeting fungal infections .

Anti-inflammatory Properties

The pyrazole nucleus is known for its anti-inflammatory properties. Derivatives of 5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Some studies report up to 85% inhibition at specific concentrations, comparable to established anti-inflammatory drugs .

Insecticidal Activity

Recent studies have explored the insecticidal properties of compounds containing the pyrazole moiety. For instance, derivatives similar to 5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole have shown significant larvicidal activities against pests such as Mythimna separata and Plutella xylostella, indicating potential applications in pest control .

Structure-Activity Relationship (SAR)

A comparative analysis of structurally related compounds reveals insights into the structure-activity relationship (SAR) of pyrazoles:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 5-(Chloromethyl)-1-methyl-1H-pyrazole | 0.70 | Methyl group instead of difluoromethyl |

| 5-Chloropyrazolo[1,5-a]pyridine | 0.66 | Contains a pyridine ring |

| 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine | 0.64 | Different positioning of chlorine and methyl |

| 3-Difluoromethyl-1-methyl-1H-pyrazole | 0.63 | Lacks chloromethyl group |

| 1-(4-Chlorophenyl)-1H-pyrazol-3-ol | 0.61 | Hydroxyl group present |

This table illustrates that while these compounds share structural motifs, variations in functional groups significantly influence their biological activities.

Case Studies

Several case studies highlight the biological efficacy of derivatives based on this compound:

- Antifungal Studies : A derivative was tested against Candida albicans and showed a minimum inhibitory concentration (MIC) comparable to standard antifungal agents.

- Anti-inflammatory Research : In vivo studies demonstrated that certain derivatives reduced edema in animal models, supporting their use as anti-inflammatory agents.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole, and how can reaction conditions be optimized for yield?

- Methodology : Adapt multi-step protocols from structurally related pyrazoles. For example, halogenation of a pyrazole precursor (e.g., bromo-chloropyrazole) followed by nucleophilic substitution with difluoromethyl groups under alkaline conditions. Optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance reactivity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .

- Yield Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of difluoromethylating agents) to minimize side products.

Q. How can the structure and purity of 5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole be characterized?

- Analytical Techniques :

- NMR Spectroscopy : H and F NMR to confirm substitution patterns (e.g., δ ~ -100 ppm for CFH groups) .

- X-ray Crystallography : Resolve tautomeric or conformational ambiguities, as seen in pyrazole derivatives with fluorinated substituents .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (CHClFN; theoretical MW: 164.57 g/mol).

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Stability Testing : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 40–60°C. Monitor decomposition via HPLC-UV. Chloromethyl groups may hydrolyze under strongly basic conditions (pH >10), necessitating storage in anhydrous environments .

Advanced Research Questions

Q. How do the electronic effects of the difluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing nature of CFH reduces electron density at the pyrazole ring, enhancing electrophilic substitution at the 4-position. Use DFT calculations to map charge distribution and predict regioselectivity in Suzuki-Miyaura couplings .

- Experimental Design : Screen Pd-based catalysts (e.g., Pd(PPh)) with aryl boronic acids under inert atmospheres. Characterize adducts via C NMR and X-ray analysis .

Q. What strategies mitigate tautomerism-related data contradictions in spectroscopic analysis?

- Approach : Pyrazoles often exhibit tautomeric equilibria (e.g., 1H vs. 2H forms). Use low-temperature NMR (-40°C) to "freeze" tautomers or employ dynamic NMR (DNMR) to quantify energy barriers. Reference crystallographic data (e.g., ) to resolve ambiguities .

Q. How can computational modeling predict the biological activity of this compound as a enzyme inhibitor?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against target enzymes like carbonic anhydrase (PDB: 1CA2). Parameterize the CFH group’s electrostatic potential using Gaussian08. Validate predictions with in vitro assays (IC measurements) .

Q. What role does the chloromethyl group play in facilitating functionalization for drug discovery?

- Functionalization Pathways : The chloromethyl moiety serves as a handle for nucleophilic substitution (e.g., with amines or thiols) to generate prodrugs or targeted conjugates. Optimize reaction conditions (e.g., DIPEA in DCM) to retain pyrazole ring integrity .

Key Research Gaps and Recommendations

- Synthetic Challenges : Scalability of difluoromethylation steps requires exploration of flow chemistry or microwave-assisted synthesis.

- Biological Studies : Prioritize cytotoxicity profiling (e.g., HepG2 cells) and target identification via phenotypic screening.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。